molecular formula C7H6O3 B126233 2,3-Dihydroxybenzaldehyde CAS No. 24677-78-9

2,3-Dihydroxybenzaldehyde

Cat. No.: B126233
CAS No.: 24677-78-9
M. Wt: 138.12 g/mol
InChI Key: IXWOUPGDGMCKGT-UHFFFAOYSA-N
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Description

2,3-Dihydroxybenzaldehyde, also known as 3-formylcatechol, is an organic compound with the molecular formula C7H6O3. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups at the 2 and 3 positions on the benzene ring. This compound is known for its role in various chemical reactions and its applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dihydroxybenzaldehyde can be synthesized through several methods. One common approach involves the demethylation of 3-methoxysalicylaldehyde using hydrobromic acid in acetic acid. The reaction mixture is heated to reflux, and the product is isolated by extraction and crystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 3,4-Dihydroxybenzaldehyde
  • 2,4-Dihydroxybenzaldehyde
  • 2,5-Dihydroxybenzaldehyde
  • 3-Hydroxy-4-methoxybenzaldehyde

Comparison: 2,3-Dihydroxybenzaldehyde is unique due to the specific positioning of its hydroxyl groups, which significantly influences its chemical reactivity and biological activity. Compared to its isomers, it exhibits distinct properties in terms of oxidation potential and ability to form specific derivatives .

Properties

IUPAC Name

2,3-dihydroxybenzaldehyde
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-4-5-2-1-3-6(9)7(5)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWOUPGDGMCKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90179411
Record name 2,3-Dihydroxybenzaldehyde
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Molecular Weight

138.12 g/mol
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CAS No.

24677-78-9
Record name 2,3-Dihydroxybenzaldehyde
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Record name 2,3-Dihydroxybenzaldehyde
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Record name 24677-78-9
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Record name 2,3-Dihydroxybenzaldehyde
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Record name 2,3-dihydroxybenzaldehyde
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Record name 2,3-DIHYDROXYBENZALDEHYDE
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Synthesis routes and methods

Procedure details

152.0 g (1.0 mol) of o-vanillin and 200 ml of azeotropic hydrobromic acid (47.5% strength) are stirred under reflux in 500 ml of glacial acetic acid for 2.5 hours. The acid mixture is then distilled off and the residue is subjected to fractional vacuum distillation. The redistilled fraction having a boiling point of 120°-125° C./12 mbar is purified by recrystallisation from 1 l of heptane (hexane is also possible and is recovered). 97 g (70% of theory) of 2,3-dihydroxybenzaldehyde of melting point 105°-107° C. are obtained.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,3-Dihydroxybenzaldehyde?

A1: The molecular formula of this compound is C7H6O3, and its molecular weight is 138.12 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Various spectroscopic techniques have been employed to characterize this compound. [] These include:

  • IR Spectroscopy: Characteristic bands for OH stretching vibrations (3622 cm-1), N-H bond (3450 cm-1), double bonds C=C and C=N (1608 and 1541 cm-1, respectively), and C=O bond (1722 cm-1) have been observed. []
  • NMR Spectroscopy: Peaks at 3.9 ppm in the 1H NMR spectrum correspond to protons of the thiadiazine fragment, while peaks in the region of 7.5-8.4 ppm are characteristic of the coumarin ring. []
  • UV-Vis Spectroscopy: This technique is helpful in studying the complexation and binding interactions of this compound and its derivatives. [, , ]

Q3: What is known about the tautomerism of this compound?

A3: Research has demonstrated that this compound can exhibit ring-chain tautomerism, specifically a prototropic ketoenamine-enolimine equilibrium at room temperature. This phenomenon contributes to the compound's thermochromic properties. []

Q4: How does steric hindrance influence the structure of this compound derivatives?

A4: Studies on Schiff base derivatives of this compound show that steric hindrance can influence the compound's preference for ring or chain tautomeric forms. Bulky substituents can hinder the formation of intramolecular hydrogen bonds, impacting the compound's structure and properties. []

Q5: Does this compound exhibit antimicrobial activity?

A5: Yes, research indicates that this compound and its derivative, gentisaldehyde, show promising antimicrobial activity against Staphylococcus aureus strains associated with bovine mastitis. Notably, they exhibit this activity at low cytotoxic concentrations, suggesting potential as antiseptics in preventing bovine mastitis and reducing antibiotic use in dairy cows. []

Q6: How does this compound impact fungal pathogens?

A6: Studies demonstrate that this compound can chemosensitize fungal pathogens to conventional antifungal agents. Its antifungal activity appears to involve targeting cellular oxidative stress response systems, particularly those regulated by the HOG1 signaling pathway. []

Q7: Does this compound have sedative effects?

A7: Research on rats suggests that co-administration of 4-Hydroxy-3-methoxybenzaldehyde (a component of Gastrodia elata) and this compound exhibits sedative effects. This combination significantly reduced pentylenetetrazole-induced lethality and enhanced pentobarbital-induced sleeping time, suggesting potential anticonvulsant and sedative properties. []

Q8: What is the role of this compound in iron transport?

A8: Studies have explored iron complexes formed with this compound as model compounds for microbial iron-transport compounds. These investigations provide insights into the solution chemistry and oxidation states of iron in phenolic and catecholic systems, potentially contributing to the understanding of iron transport mechanisms in biological systems. []

Q9: Does this compound play a role in plant metabolism?

A9: Research suggests that this compound can be formed from d-Galacturonic acid during heat treatment. This finding contributes to understanding the chemical reactions and color formation in plant-based food systems. []

Q10: How is this compound used in material synthesis?

A10: this compound acts as a valuable precursor in synthesizing various materials:

  • Nanocomposites: It functionalizes sodium magnesium silicate hydroxide/sodium magnesium silicate hydrate nanostructures, creating a novel nanocomposite for removing Cd(II) and Cu(II) ions from water. []
  • Organotin(IV) Complexes: It acts as a starting material for synthesizing new organotin(IV) complexes with N(4)-methylthiosemicarbazone derivatives, exhibiting cytotoxic activity against the MCF-7 cancer cell line. []
  • Salen-Type Ligands: It plays a key role in synthesizing salen-type ligands functionalized with pyrrole derivative pendant arms, contributing to developing new materials with potential applications in coordination chemistry. []
  • Chiral Lanthanide Clusters: It acts as a building block in assembling pinwheel/twist-shaped chiral lanthanide clusters with rotor structures, offering insights into directional construction and magnetic properties of lanthanide clusters. []
  • Uranyl(VI) Complexes: It serves as a precursor for synthesizing mono- and homo-binuclear uranyl(VI) complexes with compartmental Schiff bases, expanding the knowledge of uranyl coordination chemistry and potential applications in nuclear waste management. []

Q11: Can this compound be used in the synthesis of biologically active compounds?

A11: Yes, this compound has been utilized in synthesizing:

  • Cassiferaldehyde and Analogs: It serves as a starting point for preparing cassiferaldehyde, a naturally occurring tyrosinase inhibitor, and its analogs, highlighting its potential in medicinal chemistry. []
  • Hydroxytyrosol: An efficient method for synthesizing hydroxytyrosol, a naturally occurring ortho-diphenolic component of olive oil with various reported biological functions, uses this compound as a starting material. []

Q12: How is this compound used in chemosensing applications?

A12: Researchers have developed a chemosensor by reacting this compound with octopamine. This sensor effectively detects iron in water with a distinct color change from pale yellow to brown, demonstrating its potential for environmental monitoring applications. []

Q13: Have computational methods been used to study this compound?

A13: Yes, computational chemistry techniques have been employed:

  • DFT Calculations: These were used to investigate the metalloaromaticity of titanium and zirconium oxo clusters synthesized using this compound oxime, providing insights into their electronic properties and potential applications in electronics and catalysis. []
  • Natural Bond Orbital (NBO) Analysis: This method, alongside the molecular tailoring approach, was used to estimate relative intramolecular hydrogen bond energies in this compound and explore the impact of substitutions on hydrogen bond strength, deepening the understanding of its structural features. []

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